
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione is a chemical compound known for its unique structure and properties. It is characterized by the presence of pentafluoroethyl groups attached to a pyridine ring, which significantly influences its reactivity and applications.
Preparation Methods
One common method is the solvothermal synthesis, which involves reacting the appropriate pyridine derivative with pentafluoroethyl reagents under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione can be compared with other similar compounds, such as:
3,5-Bis-trifluoromethyl-1H-pyridine-4-thione: Similar structure but with trifluoromethyl groups instead of pentafluoroethyl groups.
3,5-Bis-difluoromethyl-1H-pyridine-4-thione: Contains difluoromethyl groups, leading to different reactivity and applications.
3,5-Bis-ethyl-1H-pyridine-4-thione: Lacks the fluorine atoms, resulting in significantly different chemical properties.
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of pentafluoroethyl groups, which are not found in many other compounds .
Properties
Molecular Formula |
C9H3F10NS |
|---|---|
Molecular Weight |
347.18 g/mol |
IUPAC Name |
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H3F10NS/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21) |
InChI Key |
RMUYFZZALJSOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
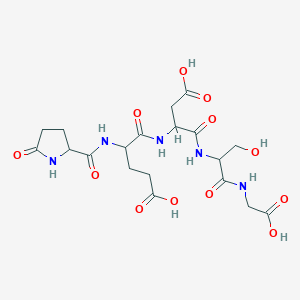
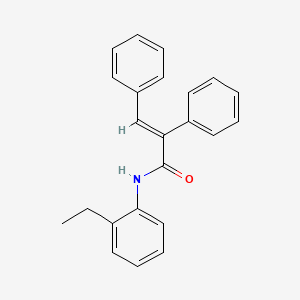
![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)
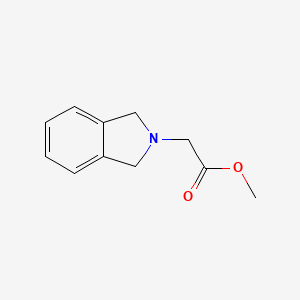
![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)


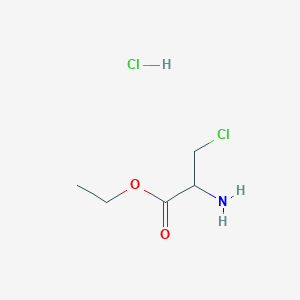
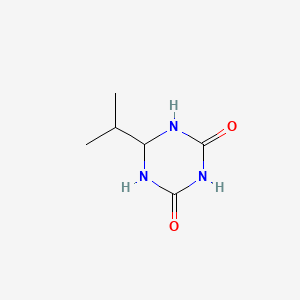
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
